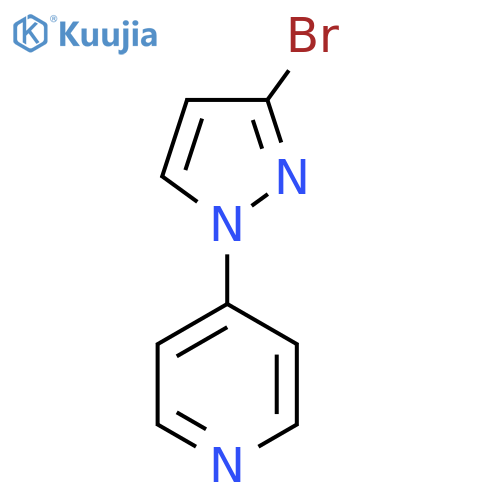Cas no 1874509-70-2 (4-(3-Bromo-1H-pyrazol-1-yl)pyridine)

4-(3-Bromo-1H-pyrazol-1-yl)pyridine 化学的及び物理的性質
名前と識別子
-
- 1874509-70-2
- AT34226
- EN300-1105319
- 4-(3-bromo-1H-pyrazol-1-yl)pyridine
- Pyridine, 4-(3-bromo-1H-pyrazol-1-yl)-
- 4-(3-Bromo-1H-pyrazol-1-yl)pyridine
-
- インチ: 1S/C8H6BrN3/c9-8-3-6-12(11-8)7-1-4-10-5-2-7/h1-6H
- InChIKey: FSHYWTOUKOZDEI-UHFFFAOYSA-N
- SMILES: BrC1C=CN(C2C=CN=CC=2)N=1
計算された属性
- 精确分子量: 222.97451g/mol
- 同位素质量: 222.97451g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 147
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 30.7Ų
じっけんとくせい
- 密度みつど: 1.63±0.1 g/cm3(Predicted)
- Boiling Point: 334.5±22.0 °C(Predicted)
- 酸度系数(pKa): 2.48±0.10(Predicted)
4-(3-Bromo-1H-pyrazol-1-yl)pyridine Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1105319-5g |
4-(3-bromo-1H-pyrazol-1-yl)pyridine |
1874509-70-2 | 95% | 5g |
$2028.0 | 2023-10-27 | |
| Enamine | EN300-1105319-1.0g |
4-(3-bromo-1H-pyrazol-1-yl)pyridine |
1874509-70-2 | 1g |
$743.0 | 2023-06-10 | ||
| Enamine | EN300-1105319-0.25g |
4-(3-bromo-1H-pyrazol-1-yl)pyridine |
1874509-70-2 | 95% | 0.25g |
$347.0 | 2023-10-27 | |
| Enamine | EN300-1105319-0.5g |
4-(3-bromo-1H-pyrazol-1-yl)pyridine |
1874509-70-2 | 95% | 0.5g |
$546.0 | 2023-10-27 | |
| Enamine | EN300-1105319-0.1g |
4-(3-bromo-1H-pyrazol-1-yl)pyridine |
1874509-70-2 | 95% | 0.1g |
$241.0 | 2023-10-27 | |
| Enamine | EN300-1105319-10g |
4-(3-bromo-1H-pyrazol-1-yl)pyridine |
1874509-70-2 | 95% | 10g |
$3007.0 | 2023-10-27 | |
| Enamine | EN300-1105319-0.05g |
4-(3-bromo-1H-pyrazol-1-yl)pyridine |
1874509-70-2 | 95% | 0.05g |
$162.0 | 2023-10-27 | |
| Enamine | EN300-1105319-1g |
4-(3-bromo-1H-pyrazol-1-yl)pyridine |
1874509-70-2 | 95% | 1g |
$699.0 | 2023-10-27 | |
| Enamine | EN300-1105319-5.0g |
4-(3-bromo-1H-pyrazol-1-yl)pyridine |
1874509-70-2 | 5g |
$2152.0 | 2023-06-10 | ||
| Enamine | EN300-1105319-2.5g |
4-(3-bromo-1H-pyrazol-1-yl)pyridine |
1874509-70-2 | 95% | 2.5g |
$1370.0 | 2023-10-27 |
4-(3-Bromo-1H-pyrazol-1-yl)pyridine 関連文献
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
4-(3-Bromo-1H-pyrazol-1-yl)pyridineに関する追加情報
4-(3-Bromo-1H-pyrazol-1-yl)pyridine: A Comprehensive Overview
4-(3-Bromo-1H-pyrazol-1-yl)pyridine (CAS No. 1874509-70-2) is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a pyridine ring with a substituted pyrazole moiety. The pyridine ring, a six-membered aromatic ring with one nitrogen atom, serves as a versatile platform for various chemical modifications. The pyrazole group, a five-membered ring containing two adjacent nitrogen atoms, adds complexity and functionality to the molecule. The presence of a bromine atom at the 3-position of the pyrazole ring further enhances the compound's reactivity and potential applications.
The synthesis of 4-(3-bromo-1H-pyrazol-1-yl)pyridine involves a series of well-established organic reactions, including nucleophilic aromatic substitution and cyclization processes. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yields. For instance, researchers have explored the use of transition metal catalysts, such as palladium complexes, to facilitate cross-coupling reactions that are critical in constructing the pyridine-pyrazole framework.
From a structural perspective, 4-(3-bromo-1H-pyrazol-1-yl)pyridine exhibits interesting electronic properties due to the conjugation between the pyridine and pyrazole rings. This conjugation not only stabilizes the molecule but also imparts unique optical and electronic characteristics. Recent studies have demonstrated that this compound can act as a fluorescent probe for detecting specific analytes in complex biological systems. Its ability to emit fluorescence upon interaction with certain metal ions or biomolecules makes it a promising candidate for biosensing applications.
In terms of physical properties, 4-(3-bromo-1H-pyrazol-1-yl)pyridine is typically found in crystalline form under standard conditions. Its melting point and solubility characteristics are influenced by the electron-withdrawing bromine substituent on the pyrazole ring. Experimental data indicate that this compound has moderate solubility in polar solvents such as dichloromethane and ethanol, which facilitates its use in solution-based chemical reactions.
The application of 4-(3-bromo-1H-pyrazol-1-yl)pyridine extends beyond traditional organic synthesis. Recent research has highlighted its potential as a building block for constructing advanced materials, such as coordination polymers and metal-organic frameworks (MOFs). These materials are highly sought after for their applications in gas storage, catalysis, and drug delivery systems. For example, scientists have successfully incorporated this compound into MOFs to create porous networks with high surface areas and tunable pore sizes.
Moreover, 4-(3-bromo-1H-pyrazol-1-yl)pyridine has shown promise in medicinal chemistry as a lead compound for drug discovery. Its ability to interact with various biological targets, such as enzymes and receptors, has been explored in recent studies. For instance, researchers have investigated its potential as an inhibitor of kinase enzymes, which are implicated in numerous pathological conditions including cancer and inflammatory diseases.
In conclusion, 4-(3-bromo-1H-pyrazol-1-yli pylidine) (CAS No. 1874509702) is a multifaceted compound with diverse applications across multiple disciplines. Its unique structure, reactivity, and functional properties make it an invaluable tool for advancing scientific research and technological innovations. As ongoing studies continue to uncover new insights into its chemistry and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.
1874509-70-2 (4-(3-Bromo-1H-pyrazol-1-yl)pyridine) Related Products
- 2229522-05-6(2,3-dichloro-5-hydrazinylpyridine)
- 2111568-99-9(1-(5-bromo-4-hydroxy-2-methylphenyl)-2-methylpropan-1-one)
- 1020944-29-9(Ethanimidamide, 2-[(3,4-dimethylphenyl)thio]-)
- 1805059-62-4(3-(Difluoromethyl)-6-fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid)
- 1805127-67-6(6-Methoxy-4-nitro-2-(trifluoromethoxy)pyridine-3-carboxaldehyde)
- 1154893-28-3(N-(butan-2-yl)oxan-4-amine)
- 1805927-05-2(3-(Aminomethyl)-4-iodo-2-methoxy-6-(trifluoromethoxy)pyridine)
- 1267061-18-6(7-Fluorobenzoxazole)
- 1783929-18-9(2-chloro-5,7-dihydrofuro[3,4-d]pyrimidin-4-amine)
- 919018-76-1(3-methyl-6-phenyl-N-(1,3,4-thiadiazol-2-yl)imidazo2,1-b1,3thiazole-2-carboxamide)




